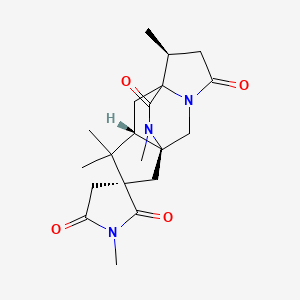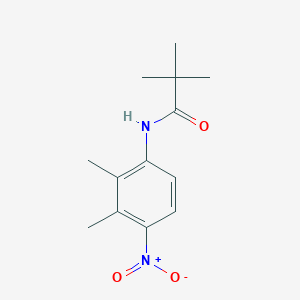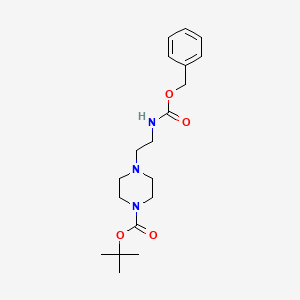
2-(2-Chloroethyl)-6-methyl-1H-benzimidazole
Vue d'ensemble
Description
2-(2-Chloroethyl)-6-methyl-1H-benzimidazole (2C6MBI) is an organic compound that is widely used in scientific research. It is a derivative of benzimidazole, a heterocyclic aromatic compound that is used in a variety of applications. 2C6MBI has been used to study the synthesis of new compounds, the mechanism of action, and the biochemical and physiological effects of compounds.
Applications De Recherche Scientifique
Antiviral Activity : A study found that derivatives of 1H-benzimidazole, including those with chloroethyl groups, exhibited anti-helical activity against enzymes of selected Flaviviridae such as HCV, WNV, DENV, and JEV. Alkylation of benzotriazole compounds enhanced their inhibitory activity and selectivity towards the helicase activity of HCV NTPase/helicase (Bretner et al., 2005).
Antibacterial Properties : Benzimidazole derivatives have shown antibacterial effects. For example, certain 2-methyl-6-(5-H-Me-Cl-NO2-1H-benzimidazol-2-yl)-phenols and their metal complexes displayed significant antibacterial activity against various bacteria (Tavman et al., 2010).
Antiprotozoal Agents : Some chloro-, bromo-, and methyl- analogues of 1H-benzimidazole and 1H-benzotriazole have been effective against the protozoa Acanthamoeba castellanii, with specific derivatives showing higher efficacy than the antiprotozoal agent chlorohexidine (Kopanska et al., 2004).
DNA Topoisomerase Inhibition : Certain 1H-benzimidazole derivatives are active as inhibitors of mammalian type I DNA topoisomerases, which is significant for their potential use in cancer therapy (Alpan et al., 2007).
Spectral and Theoretical Characterization : Studies have been conducted on the spectral and theoretical characterization of benzimidazole derivatives, providing insights into their molecular structure and properties (Gürbüz et al., 2016).
Anticancer Screening : Benzimidazole derivatives have been tested for anticancer activity. For instance, a series of 2-methyl-1H-benzimidazoles have been synthesized and showed cytotoxic activity against various cancer cell lines (Varshney et al., 2015).
Antimicrobial Agents : A study synthesized and evaluated a series of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4, 5-dihydro-1H-pyrazol-5-yl] quinolines as potent antimicrobial agents, showing significant activity against various microbial strains (Shivakumar et al., 2018).
Antineoplastic and Antifilarial Agents : Some alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have been identified as potential antineoplastic and antifilarial agents, showing significant activity in experimental models (Ram et al., 1992).
Corrosion Inhibitors : Benzimidazole derivatives, including 2-methylbenzimidazole and 2-mercaptobenzimidazole, have been studied for their potential as corrosion inhibitors for mild steel in hydrochloric acid (Obot & Obi-Egbedi, 2010).
Anticancer Agents : A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were synthesized and evaluated as potential anticancer agents, with some compounds showing potent cytotoxicity against human neoplastic cell lines (Romero-Castro et al., 2011).
Propriétés
IUPAC Name |
2-(2-chloroethyl)-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFLGANITLDWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264289 | |
| Record name | 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | |
CAS RN |
915921-57-2 | |
| Record name | 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)








![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)

